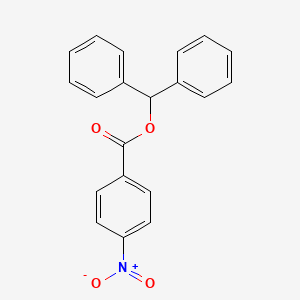
2,3-dihydroxy-N'~1~,N'~4~-bis(1-methylethylidene)succinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydroxy-N'1',N'4'-bis(1-methylethylidene)succinohydrazide, also known as DIBMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and biomedical research. DIBMS is a hydrazide derivative of succinic acid, and it possesses unique chemical properties that make it an attractive candidate for various research studies.
Wirkmechanismus
The mechanism of action of 2,3-dihydroxy-N'~1~,N'~4~-bis(1-methylethylidene)succinohydrazide is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of certain enzymes involved in tumor growth, suggesting its potential use as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and inhibit tumor growth. This compound has also been shown to have a protective effect on the liver and kidneys, suggesting its potential use in the treatment of liver and kidney diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3-dihydroxy-N'~1~,N'~4~-bis(1-methylethylidene)succinohydrazide in laboratory experiments is its ease of synthesis. This compound can be synthesized using standard laboratory equipment and reagents, making it readily accessible to researchers. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 2,3-dihydroxy-N'~1~,N'~4~-bis(1-methylethylidene)succinohydrazide. One potential area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of this compound as a potential anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of biomedical research.
Synthesemethoden
The synthesis of 2,3-dihydroxy-N'~1~,N'~4~-bis(1-methylethylidene)succinohydrazide involves the reaction of succinic acid with isopropyl hydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with isopropylidene bromide to yield this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting with standard equipment.
Wissenschaftliche Forschungsanwendungen
2,3-dihydroxy-N'~1~,N'~4~-bis(1-methylethylidene)succinohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2,3-dihydroxy-N,N'-bis(propan-2-ylideneamino)butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4/c1-5(2)11-13-9(17)7(15)8(16)10(18)14-12-6(3)4/h7-8,15-16H,1-4H3,(H,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOSLOVUESOCMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(C(C(=O)NN=C(C)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-cyclopentyl-1,4-diazepane](/img/structure/B5025857.png)

![7-chloro-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5025867.png)
![1-(2,4-dimethylphenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5025874.png)

![4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-methylbenzenesulfonamide](/img/structure/B5025888.png)
![ethyl 7-cyclopropyl-3-(4-fluorobenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5025903.png)
![2-tert-butyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5025909.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B5025911.png)
![2-{[2-(1,3-benzoxazol-2-ylthio)ethyl]thio}benzoic acid](/img/structure/B5025917.png)

![2-[(3-bromobenzyl)oxy]benzohydrazide](/img/structure/B5025920.png)
![4-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5025925.png)